molecular formula C20H21ClN4O4 B2874634 N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005298-51-0

N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2874634
CAS No.: 1005298-51-0
M. Wt: 416.86
InChI Key: WCMPVVZZCGODMR-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative featuring a fused bicyclic core with acetamide and aryl substituents. Key structural elements include:

  • Substituents: Ethoxy (C₂H₅O), ethyl (C₂H₅), methyl (CH₃), and 4-chlorophenyl groups. These substituents influence solubility, electronic properties, and bioactivity.
  • Acetamide linkage: Connects the pyrido-pyrimidine core to the 4-chlorophenyl moiety, a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-13(21)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMPVVZZCGODMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article summarizes the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the pyridopyrimidine scaffold. The compound's structure is characterized by a 4-chlorophenyl group and an ethoxy group that contributes to its pharmacological properties.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action:

  • Kinase Inhibition : Compounds related to this structure have shown inhibitory effects on kinases such as AKT2/PKBβ, which is significant in glioma treatment. Inhibiting this pathway can reduce tumor growth and enhance patient survival rates in glioma cases .
  • Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and nitric oxide production in microglial cells. This suggests a potential neuroprotective role against neuroinflammatory conditions such as Parkinson's disease .

Biological Activity

The biological activity of this compound can be summarized as follows:

Anticancer Activity

A series of studies have evaluated the anticancer potential of related compounds against various cancer cell lines:

CompoundCancer TypeEC50 (μM)Notes
4jGlioblastoma20 ± 3Significant growth inhibition; low toxicity to non-cancerous cells
CDMPONeuroblastomaNot specifiedAnti-inflammatory properties; protects dopaminergic neurons in vivo

Neuroprotective Effects

In vitro studies have shown that similar compounds can protect against neurotoxic agents by modulating inflammatory pathways:

  • Mechanism : Inhibition of NF-kB signaling pathway.
  • Outcome : Reduction in behavioral impairments in animal models of Parkinson's disease due to decreased microglial activation and inflammation .

Case Studies

Several case studies exemplify the efficacy of these compounds:

  • Glioblastoma Treatment : A study involving compound 4j demonstrated its capacity to inhibit neurosphere formation in glioma stem cells while exhibiting minimal cytotoxicity towards normal cells. This dual action highlights its potential as a targeted therapy for glioblastoma patients .
  • Neuroprotection in Parkinson’s Disease Models : The compound CDMPO showed promising results in protecting dopaminergic neurons from MPTP-induced toxicity in mice, indicating its potential for treating neurodegenerative diseases through anti-inflammatory mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares core features with pyrimidine and acetamide derivatives. Below is a comparison of substituents and their implications:

Compound Name / ID Core Structure Key Substituents Functional Impact
Target Compound Pyrido[2,3-d]pyrimidine 5-ethoxy, 6-ethyl, 1-methyl, 4-chlorophenyl Ethoxy enhances solubility; chlorophenyl may improve receptor binding .
N-(7-Methyl-2-phenylamino-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide () Pyrido-thieno-pyrimidine 7-methyl, phenylamino, acetyl Thieno ring increases aromaticity; methyl and phenylamino modulate steric effects.
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Pyrimidine Thio group, 2,3-dichlorophenyl Thio group alters electronic density; dichlorophenyl enhances hydrophobicity.
2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide () Pyrimidine 4-chlorophenyl, 3,4-dimethoxyphenyl Methoxy groups improve solubility; chlorophenyl aids in π-π stacking.

Key Observations :

  • Chlorophenyl groups are recurrent in analogs (), suggesting their role in target binding or stability.
  • Ethoxy vs. Thio/Methoxy : The ethoxy group in the target compound may offer better solubility compared to thio () or methoxy () substituents due to increased polarity.

Physical and Spectral Properties

Melting Points:
  • : 143–145°C (lower due to methyl/phenylamino substituents) .
  • : 230°C (higher due to thio and dichlorophenyl groups enhancing crystallinity) .
  • Target Compound : Expected to have a moderate m.p. (~150–180°C) due to ethoxy’s balance of polarity and flexibility.
Spectral Data:
  • IR : Carbonyl peaks (C=O) at ~1,690–1,730 cm⁻¹ (amide and pyrimidine-dione) align with and .
  • ¹H-NMR : Ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) would distinguish the target from methyl/thio analogs (e.g., δ 2.10 ppm for CH₃ in ) .

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